molecular formula C17H16O5 B044191 Kukulkanin A CAS No. 124704-82-1

Kukulkanin A

Cat. No. B044191
M. Wt: 300.3 g/mol
InChI Key: VSQPLPYTWAWJLY-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kukulkanin A is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a cyclic peptide that was first isolated from the skin secretion of the Mexican red-eyed tree frog, Agalychnis callidryas. This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In

Mechanism Of Action

The mechanism of action of Kukulkanin A is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. Kukulkanin A has been shown to bind to and disrupt the bacterial cell membrane, leading to cell death. In addition, Kukulkanin A has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Kukulkanin A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In addition, Kukulkanin A has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, Kukulkanin A has been found to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Kukulkanin A in lab experiments is its natural origin. As a natural compound, Kukulkanin A is less likely to have toxic side effects compared to synthetic compounds. In addition, Kukulkanin A has been shown to have a broad range of biological activities, making it a versatile tool for scientific research. However, one limitation of using Kukulkanin A in lab experiments is its limited availability. The complex synthesis method and low yield make it difficult to obtain large quantities of Kukulkanin A for research purposes.

Future Directions

There are several future directions for research on Kukulkanin A. One area of interest is the development of Kukulkanin A as a potential treatment for bacterial infections. Further studies are needed to determine the efficacy of Kukulkanin A against various bacterial strains and to investigate its mechanism of action. Another area of interest is the development of Kukulkanin A as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method of Kukulkanin A for cancer treatment. Furthermore, research on the anti-inflammatory effects of Kukulkanin A may lead to the development of new treatments for inflammatory diseases.

Scientific Research Applications

Kukulkanin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Kukulkanin A has been found to have antitumor effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, Kukulkanin A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

CAS RN

124704-82-1

Product Name

Kukulkanin A

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-9-14(18)13-8-10-15(19)17(22-2)16(13)20/h3-10,19-20H,1-2H3/b9-5+

InChI Key

VSQPLPYTWAWJLY-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)OC)O

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O

synonyms

2',4'-dihydroxy-3',4-dimethoxychalcone
kukulkanin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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